molecular formula C13H12F5NO B2971940 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2309711-69-9

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

カタログ番号 B2971940
CAS番号: 2309711-69-9
分子量: 293.237
InChIキー: WYEOGOWEQZJWPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

作用機序

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone selectively targets mutant EGFR, which is commonly found in NSCLC. It irreversibly inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain, preventing downstream signaling and cell proliferation. Unlike other TKIs, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone does not inhibit wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR mutations. It also inhibits tumor growth and metastasis in preclinical models. In clinical trials, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has demonstrated a favorable safety profile, with fewer adverse events compared to other TKIs.

実験室実験の利点と制限

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several advantages for laboratory experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its low toxicity. However, its high cost and limited availability may be a limitation for some researchers.

将来の方向性

Future research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could focus on several areas, including:
1. Development of resistance mechanisms and strategies to overcome them
2. Identification of biomarkers for patient selection and treatment response prediction
3. Combination with other therapies to improve treatment outcomes
4. Optimization of dosing and administration schedules to maximize efficacy and minimize toxicity
5. Exploration of its potential in other cancer types with EGFR mutations.

合成法

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves several steps, including the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(3-(difluoromethyl)azetidin-1-yl)ethanone in the presence of a base to yield the final product.

科学的研究の応用

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been extensively studied for its efficacy in treating NSCLC, particularly in patients with EGFR mutations. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival compared to other TKIs. 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

特性

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOGOWEQZJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。